3,4-Dimethyl-2-(methylsulfanyl)quinoline 3,4-Dimethyl-2-(methylsulfanyl)quinoline
Brand Name: Vulcanchem
CAS No.: 192696-25-6
VCID: VC16844263
InChI: InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

3,4-Dimethyl-2-(methylsulfanyl)quinoline

CAS No.: 192696-25-6

Cat. No.: VC16844263

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-2-(methylsulfanyl)quinoline - 192696-25-6

Specification

CAS No. 192696-25-6
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 3,4-dimethyl-2-methylsulfanylquinoline
Standard InChI InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3
Standard InChI Key KLYSKAHLWCQRFI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC2=CC=CC=C12)SC)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with three substituents:

  • Methyl groups at positions 3 and 4 of the benzene ring.

  • Methylsulfanyl group (SCH3-\text{SCH}_3) at position 2 of the pyridine ring .

The IUPAC name is 3,4-dimethyl-2-methylsulfanylquinoline, and its SMILES representation is CC1=C(C(=NC2=CC=CC=C12)SC)C\text{CC1=C(C(=NC2=CC=CC=C12)SC)C} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC12H13NS\text{C}_{12}\text{H}_{13}\text{NS}
Molecular weight203.31 g/mol
InChIKeyKLYSKAHLWCQRFI-UHFFFAOYSA-N
CAS Registry Number192696-25-6, 1020964-26-4
Synonymous identifiersDTXSID90514025, 192696-25-6

Spectroscopic and Computational Data

  • Infrared (IR) spectroscopy: The methylsulfanyl group exhibits characteristic C–S stretching vibrations near 600–700 cm1^{-1}, while aromatic C–H stretches appear around 3000–3100 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Methyl groups resonate as singlets near δ 2.5–2.7 ppm, while aromatic protons show complex splitting patterns between δ 7.0–8.5 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: The quinoline carbons are observed at 120–150 ppm, with methyl carbons near 20–25 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3,4-dimethyl-2-(methylsulfanyl)quinoline is documented in the provided sources, analogous methods for substituted quinolines suggest plausible pathways:

Friedländer Annulation

A quinoline backbone can be constructed via condensation of 2-aminobenzaldehyde derivatives with ketones. For example, 3,4-dimethylquinoline (CAS: 2436-92-2 ) is synthesized from 2-amino-3,4-dimethylbenzaldehyde and acetone under acidic conditions . Introducing the methylsulfanyl group may require post-annulation functionalization.

Nucleophilic Substitution

A chloroquinoline precursor (e.g., 2-chloro-3,4-dimethylquinoline) could react with methanethiol (CH3SH\text{CH}_3\text{SH}) in the presence of a base to yield the target compound .

Phosphorane-Mediated Reactions

The Wittig reaction, as demonstrated in the synthesis of dihydropyranoquinolines , could be adapted to introduce alkylsulfanyl groups via phosphorane intermediates.

Table 2: Hypothetical Synthesis Yield Comparison

MethodKey ReagentsEstimated Yield
Friedländer Annulation2-Amino-3,4-dimethylbenzaldehyde, acetone50–65%
Nucleophilic Substitution2-Chloroquinoline, CH3SH\text{CH}_3\text{SH}70–85%

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Quinoline derivatives generally decompose above 300°C, but the methylsulfanyl group may lower thermal stability due to sulfur’s susceptibility to oxidation .

  • Solubility: Expected to be soluble in organic solvents (e.g., ethanol, chloroform) but insoluble in water due to hydrophobic substituents .

Crystallographic Data

While no single-crystal X-ray data exists for this compound, related structures like 3,4-dimethylphenyl quinoline-2-carboxylate exhibit dihedral angles of 48.1° between aromatic rings, suggesting moderate planarity disruption .

Research Applications and Biological Relevance

Materials Science

Thioether-containing compounds like this may serve as ligands in catalysis or precursors for conductive polymers .

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